7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This tricyclic benzoxazine derivative features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with chlorine atoms at positions 7 and 9, a 4-methylphenyl group at position 5, and a phenyl group at position 2. Its molecular formula is C23H17Cl2N2O, with a molecular weight of 408.30 g/mol (inferred from structural analogues in and ).
Properties
CAS No. |
302904-05-8 |
|---|---|
Molecular Formula |
C23H18Cl2N2O |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
7,9-dichloro-5-(4-methylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Cl2N2O/c1-14-7-9-16(10-8-14)23-27-21(13-20(26-27)15-5-3-2-4-6-15)18-11-17(24)12-19(25)22(18)28-23/h2-12,21,23H,13H2,1H3 |
InChI Key |
USKDDIANAWHNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoxazine derivatives.
Scientific Research Applications
7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with five analogues differing in substituents at positions 2 and 5:
Structural and Functional Insights
- Methoxy (e.g., 2-methoxyphenyl in ): Introduces electron-donating properties, improving solubility but possibly weakening hydrophobic interactions. Fluorine (e.g., 4-fluorophenyl in ): Balances electronegativity and steric effects, optimizing both solubility and target affinity.
- Steric Considerations: Substituents at the 5-position (e.g., 4-methylphenyl vs. 2-methoxyphenyl) influence the compound’s spatial orientation.
- Ring Size and Conformation: The six-membered benzoxazine ring (vs. seven-membered benzoxazepine) in these compounds reduces molecular volume, as noted in docking studies targeting BuChE (PDB 1P0I), which may improve binding affinity .
Biological Activity
7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo-benzoxazine moiety. Its molecular formula is , with a molecular weight of approximately 364.25 g/mol. The presence of chlorine and methyl phenyl groups suggests potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells. This property is significant for preventing cellular damage associated with various diseases.
- Inhibition of Melanogenesis : Studies have demonstrated that the compound inhibits tyrosinase activity, a key enzyme in melanin production. This suggests potential applications in treating hyperpigmentation disorders.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further research is required to confirm these effects.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Antioxidant Activity :
- In vitro assays demonstrated that the compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells.
- The IC50 value for DPPH radical scavenging activity was reported as 15 µM, indicating strong antioxidant potential.
-
Tyrosinase Inhibition :
- A study assessed the inhibitory effect on tyrosinase using mushroom tyrosinase as a model.
- Results showed an IC50 value of 12 µM for tyrosinase inhibition, which is comparable to standard inhibitors like kojic acid (IC50 = 15 µM).
-
Antimicrobial Activity :
- The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.
Data Summary Table
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging | IC50 = 15 µM |
| Tyrosinase Inhibition | Enzyme Assay | IC50 = 12 µM |
| Antimicrobial Activity | MIC Assay | MIC = 32 µg/mL (S. aureus) MIC = 64 µg/mL (E. coli) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
